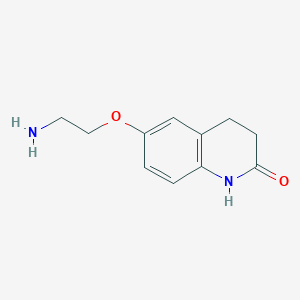

6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

6-(2-aminoethoxy)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-5-6-15-9-2-3-10-8(7-9)1-4-11(14)13-10/h2-3,7H,1,4-6,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTCERZIJPGOJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 6 2 Aminoethoxy 1,2,3,4 Tetrahydroquinolin 2 One and Analogues

Established Synthetic Pathways for Tetrahydroquinolin-2-one Core Structures

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a prevalent structural motif in a wide array of synthetic pharmaceuticals. chemicalbook.com Consequently, numerous synthetic strategies have been developed for its efficient construction. These methods often focus on efficiency, atom economy, and the ability to introduce diverse substitution patterns.

Domino reactions, also referred to as tandem or cascade reactions, have become a highly effective strategy for synthesizing complex molecules like tetrahydroquinolines from simple starting materials. chemicalbook.comijpsr.com These reactions offer significant advantages, including high atom economy, enhanced selectivity, and reduced waste, by performing multiple transformations in a single operation without isolating intermediates. ijpsr.com

One notable domino strategy involves a reduction-reductive amination sequence. For instance, 2-nitroarylketones and aldehydes can be converted to tetrahydroquinolines under hydrogenation conditions using a palladium on carbon (Pd/C) catalyst. ijpsr.com This process is initiated by the catalytic reduction of the nitro group, which then triggers the formation of a cyclic imine, followed by its subsequent reduction to the final tetrahydroquinoline ring system. ijpsr.com

Another powerful approach is the reductive cyclization of 2-nitrochalcones under catalytic hydrogenation conditions. chemicalbook.comijpsr.com The choice of solvent is critical in this transformation to ensure the selective reduction of both the side chain double bond and the nitro group, thereby preventing the formation of quinoline (B57606) byproducts. chemicalbook.comijpsr.com Metal-mediated heterocyclization is another domino approach, where an intramolecular nitrene C-H insertion can be promoted by an iron(III) complex to form 2-aryl-1,2,3,4-tetrahydroquinolines in a single step. chemicalbook.comijpsr.com

| Domino Reaction Type | Starting Materials | Key Transformation | Catalyst/Reagent | Yield Range |

| Reduction-Reductive Amination | 2-Nitroarylketones/aldehydes | Nitro group reduction, imine formation, and reduction | 5% Pd/C, H₂ | 93-98% ijpsr.com |

| Reductive Cyclization | 2-Nitrochalcones | Reduction of nitro group and double bond, cyclization | Catalytic Hydrogenation | 65-90% chemicalbook.comijpsr.com |

| Metal-Mediated Heterocyclization | Aryl Azides | Intramolecular nitrene C-H insertion | [Fe(III)(F₂₀TPP)Cl] | 72-81% chemicalbook.comijpsr.com |

| Sₙ2-SₙAr Sequence | Benzylamine and functionalized aromatic bromide | Intermolecular Sₙ2 followed by intramolecular SₙAr | DMF | 98% chemicalbook.comijpsr.com |

Multi-component reactions (MCRs) are powerful tools in combinatorial and medicinal chemistry for the synthesis of diverse and complex structures in a time-efficient manner. wikipedia.org The Povarov reaction, a type of (4+2) cycloaddition, is a well-established MCR for synthesizing tetrahydroquinoline derivatives. nih.gov This reaction typically involves the condensation of an aromatic aldehyde, an arylamine, and a dienophile in the presence of a catalyst, such as indium chloride (InCl₃), to afford tetrahydroquinolines in excellent yields. nih.gov

The Mannich reaction is another versatile MCR that can be employed to synthesize N-Mannich bases of tetrahydroquinoline. wikipedia.org This one-pot, three-component condensation involves an aldehyde (like formaldehyde), an amine, and a compound with an acidic proton (in this case, the tetrahydroquinoline core). wikipedia.org MCRs offer a straightforward route to highly functionalized tetrahydroquinolines, which are valuable in various biological studies. wikipedia.orggoogle.com

Direct cyclization and ring closure reactions are fundamental to the synthesis of the tetrahydroquinolin-2-one core. A prominent method is the intramolecular Friedel-Crafts alkylation. For example, 6-hydroxy-3,4-dihydroquinolin-2-one, a key intermediate, can be synthesized via the cyclization of N-(4-methoxyphenyl)-3-chloropropionamide in the presence of a Lewis acid like aluminum chloride (AlCl₃) at elevated temperatures. ijpsr.comnih.gov This reaction proceeds with high yield and purity, making it suitable for large-scale production. ijpsr.comnih.gov

Reduction of quinolin-2(1H)-ones is another direct route to the 1,2,3,4-tetrahydroquinoline skeleton. ijpsr.com For instance, the reduction of quinolin-2(1H)-ones can be promoted by a samarium iodide/water/triethylamine (SmI₂/H₂O/Et₃N) system under mild conditions. ijpsr.com This method involves the cleavage of the C-O bond in the amide functionality. ijpsr.com

Approaches for Regioselective Introduction of the 6-(2-Aminoethoxy) Moiety

The introduction of the 6-(2-aminoethoxy) group onto the tetrahydroquinolin-2-one scaffold is typically achieved through the etherification of a 6-hydroxy precursor. The synthesis of 6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is a critical first step and can be accomplished via an intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide. ijpsr.commasterorganicchemistry.com

Once the 6-hydroxy intermediate is obtained, a common method for etherification is the Williamson ether synthesis. wikipedia.orgfishersci.ca This Sₙ2 reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a suitable electrophile. wikipedia.org To introduce the 2-aminoethoxy moiety, a protected form of 2-aminoethanol, such as N-(tert-butoxycarbonyl)-2-ethanolamine (Boc-2-aminoethanol), is often used to prevent side reactions involving the amino group. justia.com The reaction would proceed by reacting the 6-hydroxy-tetrahydroquinolin-2-one with a suitable 2-(Boc-amino)ethyl halide or tosylate in the presence of a base. The final step would be the deprotection of the Boc group under acidic conditions to yield the desired 6-(2-aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one.

Another powerful method for this type of etherification is the Mitsunobu reaction. chemicalbook.commasterorganicchemistry.comyoutube.com This reaction allows for the conversion of an alcohol to an ether with inversion of stereochemistry (if applicable) using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). masterorganicchemistry.comyoutube.com In this case, 6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one would be reacted with a protected 2-aminoethanol derivative in the presence of the Mitsunobu reagents.

| Etherification Method | Reagents | Key Features |

| Williamson Ether Synthesis | 6-hydroxy-tetrahydroquinolin-2-one, protected 2-haloethanamine, base | Sₙ2 mechanism, requires a good leaving group on the electrophile. wikipedia.orgfishersci.ca |

| Mitsunobu Reaction | 6-hydroxy-tetrahydroquinolin-2-one, protected 2-aminoethanol, PPh₃, DEAD/DIAD | Proceeds with inversion of configuration at the alcohol center (if chiral), suitable for primary and secondary alcohols. chemicalbook.commasterorganicchemistry.comyoutube.com |

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of chiral 2-functionalized tetrahydroquinolines is of significant interest due to their prevalence in bioactive molecules. youtube.com Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. One approach is the biomimetic asymmetric reduction of 2-functionalized quinolines using a chiral and regenerable NAD(P)H model in the presence of an achiral phosphoric acid catalyst, which can provide chiral 2-functionalized tetrahydroquinolines with high enantiomeric excess (up to 99% ee). youtube.com

Another strategy involves the use of chiral catalysts in domino reactions. For example, an asymmetric route to 2-aryldihydroquinolinones can be achieved from 2-aminoacetophenone (B1585202) and benzaldehydes using L-proline as a catalyst, although the enantiomeric excesses may be modest. chemicalbook.comijpsr.com

For racemic mixtures, chiral resolution is a common technique to separate the enantiomers. This typically involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization due to their different physical properties. The separated diastereomers are then converted back to the individual enantiomers.

Principles of Green Chemistry in Synthesis Optimization

Green chemistry principles are increasingly being applied to the synthesis of quinoline and its derivatives to minimize environmental impact and enhance safety. nih.govmasterorganicchemistry.comyoutube.com These principles focus on aspects such as atom economy, use of less hazardous chemicals, and energy efficiency. masterorganicchemistry.com

Iii. Preclinical Investigations of Pharmacological Activities

In Vivo Animal Model Studies for Efficacy

No in vivo studies using animal models to investigate the efficacy of 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one in central nervous system disorders, based on potential D4 receptor activity or GlyT1 inhibition, have been published in the accessible scientific literature.

Efficacy Studies in Animal Models of Other Disease Indications

No publicly available research data specifically details the efficacy of this compound in animal models for any disease indications.

Pharmacokinetic and Pharmacodynamic Assessments in Animal Models

There is no available information from preclinical studies regarding the pharmacokinetic (absorption, distribution, metabolism, and excretion) or pharmacodynamic (mechanism of action, target engagement) properties of this compound in animal models.

Iv. Structure Activity Relationships Sar and Lead Optimization

Elucidation of Essential Pharmacophoric Features within the Tetrahydroquinolin-2-one Core

The 1,2,3,4-tetrahydroquinoline (B108954) scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.gov The tetrahydroquinolin-2-one core, specifically, presents several key features that are essential for its biological activity.

The core structure consists of a bicyclic system with a benzene ring fused to a lactam (a cyclic amide). The lactam moiety is a critical pharmacophoric element. For instance, in a series of 3,4-dihydroquinolin-2(1H)-one derivatives designed as neuronal nitric oxide synthase (nNOS) inhibitors, the presence of the lactam was found to be a significant determinant of activity. nih.gov The hydrogen bond donor (N-H) and acceptor (C=O) functionalities of the lactam are capable of forming key interactions with amino acid residues in the active site of target proteins.

Pharmacophore models for tetrahydroquinoline derivatives often highlight the importance of a hydrophobic aromatic region, a hydrogen bond acceptor, and a hydrogen bond donor. semanticscholar.org These features, inherent to the tetrahydroquinolin-2-one core, form the fundamental basis for its interaction with various biological targets.

Influence of Modifications to the 6-(2-Aminoethoxy) Side Chain on Biological Activity

The 6-(2-aminoethoxy) side chain of the parent compound is a key determinant of its biological activity, and modifications to this chain can profoundly impact potency and selectivity. Studies on related 6-substituted 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline analogs have provided valuable insights into the role of this side chain.

In a study focused on developing selective nNOS inhibitors, a series of compounds with different side chains at the 6-position were synthesized and evaluated. nih.gov The length of the alkyl chain connecting the tetrahydroquinolinone core to a terminal amine group was found to be critical. For example, extending the linker from two to three carbons in certain analogs led to a significant increase in inhibitory potency. nih.gov

The nature of the terminal amino group also plays a crucial role. Variations from a simple primary amine to secondary, tertiary, or cyclic amines can alter the basicity, steric bulk, and hydrogen bonding capacity of the side chain. This, in turn, affects the interaction with the target receptor. For instance, in the nNOS inhibitor series, compounds with cyclic amine linkers demonstrated submicromolar activities. nih.gov

Correlations between Structural Variations and Receptor Selectivity/Potency

A key goal in drug design is to achieve high potency for the desired target while minimizing off-target effects, which is often accomplished by enhancing receptor selectivity. Structural modifications to the 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one scaffold have been shown to significantly influence both potency and selectivity.

A study on 6-substituted 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline derivatives as nNOS inhibitors provides a clear example of this principle. nih.gov By systematically altering the side chain at the 6-position, researchers were able to identify compounds with high potency for nNOS and significant selectivity over the endothelial (eNOS) and inducible (iNOS) isoforms.

For instance, the transition from the 3,4-dihydroquinolin-2(1H)-one series to the 1,2,3,4-tetrahydroquinoline series, which involves the reduction of the lactam carbonyl, generally resulted in improved nNOS potency and selectivity over eNOS. nih.gov Within the tetrahydroquinoline series, variations in the terminal amine of the 6-substituted side chain also had a pronounced effect on selectivity.

The following interactive table showcases data from selected compounds in the aforementioned study, illustrating the correlation between structural changes and inhibitory activity against different NOS isoforms.

| Compound | Core Structure | 6-Substituent | nNOS IC50 (nM) | eNOS IC50 (nM) | nNOS/eNOS Selectivity |

| Analog 1 | 3,4-dihydroquinolin-2(1H)-one | 2-(amino)ethyl | >10000 | >10000 | - |

| Analog 2 | 3,4-dihydroquinolin-2(1H)-one | 3-(amino)propyl | 3300 | >10000 | >3 |

| Analog 3 | 1,2,3,4-tetrahydroquinoline | 2-(amino)ethyl | 93 | 4900 | 53 |

| (S)-35 | 1,2,3,4-tetrahydroquinoline | (S)-3-aminopyrrolidine | 14 | 2200 | 157 |

Data is illustrative and based on findings from a study on nNOS inhibitors. nih.gov

These findings underscore the principle that even subtle structural modifications can lead to significant changes in biological activity and receptor selectivity, providing a rational basis for the optimization of lead compounds.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For tetrahydroquinoline derivatives, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to guide the design of new, more potent inhibitors for various targets. nih.govresearchgate.net

In a 3D-QSAR study of tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), CoMFA and CoMSIA models were developed that demonstrated good statistical and predictive properties. nih.gov These models provided contour maps that visualize the regions around the aligned molecules where certain physicochemical properties are predicted to influence biological activity.

For example, the CoMSIA model for LSD1 inhibitors revealed that:

Steric Fields: Favorable steric interactions (green contours) indicated that bulkier substituents at certain positions would enhance activity, while unfavorable steric interactions (yellow contours) suggested that bulky groups in those regions would be detrimental.

Hydrophobic Fields: The model highlighted regions where hydrophobic groups (yellow contours) would be beneficial for activity, and areas where hydrophilic groups (white contours) would be preferred.

Hydrogen Bond Donor and Acceptor Fields: The analysis identified specific locations where hydrogen bond donors (cyan contours) and acceptors (magenta contours) on the ligand would lead to improved binding and, consequently, higher inhibitory activity. researchgate.net

The insights gained from such QSAR models are invaluable for lead optimization. They allow medicinal chemists to prioritize the synthesis of new analogs with a higher probability of success, thereby accelerating the drug discovery process. For this compound, a similar QSAR study could elucidate the key structural requirements for its specific biological target and guide the design of derivatives with enhanced potency and selectivity. mdpi.com

V. Molecular Interactions and Binding Mechanisms

Characterization of Ligand-Target Interactions

Detailed Analysis of Receptor Binding Pockets and Active Sites

Information unavailable in the reviewed scientific literature.

Identification of Key Interacting Residues and Binding Motifs

Information unavailable in the reviewed scientific literature.

Investigations into Allosteric Modulation and Biased Agonism

Information unavailable in the reviewed scientific literature.

Assessment of Ligand-Induced Conformational Changes in Target Proteins

Information unavailable in the reviewed scientific literature.

Vi. Theoretical and Computational Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding affinity and mode of interaction between a ligand, such as a tetrahydroquinoline derivative, and a biological target, typically a protein or enzyme.

In studies involving the tetrahydroquinoline scaffold, molecular docking has been instrumental in identifying potential therapeutic targets and understanding binding mechanisms. For instance, docking studies on tetrahydroquinoline-based compounds have been performed to evaluate their potential as activators of pyruvate (B1213749) kinase M2 (PKM2), an enzyme implicated in cancer metabolism. semanticscholar.org These simulations help generate bioactive binding poses within the active site of the target protein. semanticscholar.org Methodologies often employ tools like the LibDock module, which uses protein site features (hot spots) to guide the docking process. semanticscholar.org The CHARMm Force Field is commonly used for the energy minimization of the ligands to ensure chemically realistic conformations. semanticscholar.org

The primary goals of these simulations are to identify key interactions, such as hydrogen bonds and hydrophobic interactions, and to estimate the strength of the binding, often expressed as a docking score or binding energy. For example, studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives targeting the p-glycoprotein revealed significant binding affinities, with the best-performing compound showing a binding energy of -9.22 kcal/mol through a combination of hydrophobic and hydrogen bond interactions. nih.gov Similarly, novel 1,2,3,4-tetrahydroquinoline (B108954) analogues have been docked into the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase, with some analogues showing potent binding energies compared to standard drugs. scispace.com

| Parameter | Description | Common Tool/Method | Reference |

|---|---|---|---|

| Target Preparation | Removal of water molecules and heteroatoms, optimization of protein structure. | Schrodinger Package, OPLS2005 force field | mdpi.com |

| Ligand Preparation | Generation of 3D coordinates and energy minimization. | CHARMm Force Field, CAESAR algorithm | semanticscholar.org |

| Docking Algorithm | Predicts the binding pose of the ligand in the target's active site. | LibDock, Flexidock, Autodock, Glide | semanticscholar.orgscispace.compensoft.net |

| Scoring Function | Estimates the binding affinity (e.g., in kcal/mol). | GOLD, GlideScore, MM-GBSA | nih.govmdpi.com |

| Validation | Confirming the accuracy of the docking protocol, often by redocking a known ligand. | RMSD calculation (<2 Å) | mdpi.com |

Molecular Dynamics (MD) Simulations for Complex Stability and Dynamic Behavior

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic representation of the physiological environment by simulating the movement of atoms and molecules, offering insights into the stability of the binding pose predicted by docking.

For tetrahydroquinoline derivatives, MD simulations have been used to validate docking results and assess the stability of protein-ligand interactions. For example, in a study of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors, MD simulations were run for 100 nanoseconds to confirm that the ligand remains stably bound within the active site. sciety.orgmdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to identify key residues that are critical for maintaining the interaction.

The results of MD simulations are analyzed to calculate metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. Lower RMSD values suggest a more stable binding. Furthermore, these simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. rug.nl Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used for these free energy calculations. rug.nl

| Analysis | Purpose | Typical Output | Reference |

|---|---|---|---|

| Root-Mean-Square Deviation (RMSD) | To assess the structural stability of the protein and ligand over the simulation time. | Plot of RMSD vs. time. | sciety.org |

| Root-Mean-Square Fluctuation (RMSF) | To identify flexible regions of the protein upon ligand binding. | Plot of RMSF per residue. | sciety.org |

| Hydrogen Bond Analysis | To determine the persistence of hydrogen bonds between the ligand and target. | Number of hydrogen bonds vs. time. | sciety.org |

| Binding Free Energy Calculation (e.g., MM/PBSA) | To provide a more accurate estimation of binding affinity. | Binding energy value (e.g., in kJ/mol). | rug.nl |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. escholarship.org These ab-initio methods provide detailed information about electron distribution, molecular orbitals, and chemical reactivity, which is fundamental for understanding a molecule's behavior and for designing new compounds with specific characteristics.

For scaffolds related to 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one, such as tetrahydroisoquinoline derivatives, DFT investigations have been conducted to determine structural reactivity and other properties. mdpi.com These studies often involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com

Other calculated properties include global reactivity descriptors, natural bonding molecular orbital (NBO) charges (which show charge separation and identify electron donor and acceptor parts of the molecule), and Molecular Electrostatic Potential (MESP) surfaces, which identify electron-rich sites that are susceptible to electrophilic attack. mdpi.com These calculations are vital for predicting how a molecule will interact with other reagents and biological targets at an electronic level.

Computational De Novo Design and Virtual Screening Methodologies

Computational methods are also pivotal in the discovery of new lead compounds through virtual screening and de novo design. Virtual screening involves the computational filtering of large chemical libraries to identify molecules that are likely to bind to a specific biological target. pensoft.netnih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

Structure-based virtual screening, which utilizes molecular docking, is a common strategy. For example, a structure-based pharmacophore model derived from the binding site of a target like PKM2 can be used to screen libraries of tetrahydroquinoline-based compounds to find new potential activators. semanticscholar.org A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

De novo design, on the other hand, involves the computational construction of novel molecules from scratch. Algorithms piece together molecular fragments or atoms within the constraints of a target's binding site to generate entirely new chemical entities with high predicted affinity. In the context of the tetrahydroquinoline scaffold, computational combinatorial chemistry has been used to generate vast libraries of virtual compounds. rug.nl These newly designed molecules can then be subjected to docking and MD simulations to evaluate their potential as drug candidates before any chemical synthesis is undertaken. rug.nl These integrated computational strategies streamline the drug discovery pipeline, enabling the efficient identification and optimization of novel therapeutic agents. nih.gov

Vii. Design and Evaluation of Novel Derivatives

Rational Design Strategies for the Generation of Chemical Libraries

The creation of chemical libraries of derivatives is guided by rational design principles aimed at exploring the chemical space around the core scaffold to optimize its interaction with a biological target. Key strategies include:

Pharmacophore Modeling: This computational approach identifies the essential three-dimensional arrangement of chemical features (pharmacophore) required for biological activity. By understanding the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions of the 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one scaffold, researchers can design new molecules that retain or enhance these critical features. For instance, the amino group of the aminoethoxy side chain and the carbonyl group of the quinolinone ring are potential hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking interactions.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD allows for the design of ligands that fit precisely into the binding site. This technique can guide modifications to the tetrahydroquinolin-2-one ring or the aminoethoxy side chain to improve binding affinity and selectivity.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. For example, the ether linkage in the aminoethoxy side chain could be replaced with more stable bioisosteres.

These rational design approaches facilitate the creation of focused chemical libraries, increasing the probability of discovering derivatives with enhanced therapeutic potential.

Synthesis of Analogues with Modifications on the Tetrahydroquinolin-2-one Ring System

Modifications to the tetrahydroquinolin-2-one ring system are crucial for exploring the SAR of this scaffold. Synthetic strategies often begin with a suitable precursor, such as 6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one, which allows for the introduction of various substituents on the aromatic ring.

A general synthetic approach for such modifications is outlined below:

| Step | Reagents and Conditions | Description |

| 1 | Starting Material: 6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one | The phenolic hydroxyl group serves as a handle for further functionalization. |

| 2 | Alkylation, acylation, or arylation of the hydroxyl group | Introduction of diverse chemical moieties at the 6-position to probe the effect on biological activity. |

| 3 | Modification of other positions on the aromatic ring (e.g., positions 5, 7, or 8) | Introduction of electron-donating or electron-withdrawing groups to modulate the electronic properties of the ring. |

| 4 | Introduction of the aminoethoxy side chain | Typically achieved through etherification of the 6-hydroxyl group with a protected 2-aminoethanol derivative, followed by deprotection. |

For instance, the synthesis of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline-based inhibitors of neuronal nitric oxide synthase (nNOS) has demonstrated the feasibility of introducing various substituents at different positions of the quinolinone core to achieve potent and selective inhibitors. nih.gov

Synthesis of Analogues with Modifications on the Aminoethoxy Side Chain

Synthetic strategies for modifying the aminoethoxy side chain include:

| Modification Target | Synthetic Approach | Rationale |

| Amino Group | Alkylation, acylation, or incorporation into heterocyclic systems. | To modulate the basicity and steric bulk of the terminal amine, which can impact receptor binding and pharmacokinetic properties. |

| Ethoxy Linker | Varying the length of the alkyl chain (e.g., aminopropoxy, aminobutoxy). | To explore the optimal distance between the quinolinone core and the terminal amino group for biological activity. |

| Ether Oxygen | Replacement with bioisosteres such as thioethers, sulfoxides, or sulfones. | To enhance metabolic stability and alter the electronic and conformational properties of the side chain. |

The synthesis of such analogues often involves the reaction of the 6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one precursor with appropriately modified and protected amino alcohol derivatives.

Preclinical Biological Profiling of Novel Derivatives

Once synthesized, the novel derivatives undergo a comprehensive preclinical biological profiling to assess their therapeutic potential. This evaluation typically includes a battery of in vitro and in vivo assays to determine their:

Potency: The concentration of the compound required to elicit a specific biological response (e.g., IC50 or EC50 values).

Selectivity: The ability of the compound to interact with the intended biological target over other related targets. High selectivity is crucial for minimizing off-target effects.

Mechanism of Action: Elucidating how the compound produces its pharmacological effect at the molecular level.

Pharmacokinetics (ADME): The study of the Absorption, Distribution, Metabolism, and Excretion of the compound in a biological system. Favorable pharmacokinetic properties are essential for a drug to reach its target in sufficient concentrations and for an appropriate duration.

In vivo Efficacy: Evaluation of the compound's therapeutic effect in animal models of the target disease.

The data generated from this preclinical profiling is crucial for establishing a robust SAR, which in turn guides the further design and optimization of more potent and selective derivatives of this compound. For example, studies on related quinolin-2-one derivatives have demonstrated their potential as antibacterial agents against multidrug-resistant Gram-positive bacteria, highlighting the therapeutic avenues that can be explored with this chemical scaffold.

Viii. Emerging Applications and Future Research Directions

Potential Therapeutic Applications Based on Identified Mechanisms of Action

While specific mechanisms of action for 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one are not yet extensively documented, the tetrahydroquinoline core is associated with a variety of biological activities. Derivatives of this scaffold have been explored for their roles in neurodegenerative diseases, cancer, and infectious diseases. Future research will likely focus on identifying the specific protein targets and cellular pathways modulated by this compound to delineate its therapeutic potential. The presence of the aminoethoxy side chain is a key area for investigation, as it may influence target binding and pharmacokinetic properties.

Exploration of Advanced Drug Delivery Systems

The physicochemical properties of this compound, such as its solubility and stability, will be critical in the development of effective drug delivery systems. Advanced formulations, including nano- and micro-encapsulation, liposomal delivery, and polymer-drug conjugates, could enhance its bioavailability and target-specific delivery. Research in this area would aim to overcome potential limitations of the compound in its free form and to optimize its therapeutic index.

Development as Chemical Probes and Research Tools

The structure of this compound lends itself to modification for use as a chemical probe. By incorporating reporter tags, such as fluorescent dyes or affinity labels, researchers could utilize this molecule to investigate biological systems. Such probes would be invaluable for identifying and validating new drug targets, elucidating signaling pathways, and studying the dynamics of cellular processes in real-time. The development of a suite of well-characterized probes based on this scaffold is a promising direction for future research.

Addressing Unexplored Biological Targets and Signaling Pathways

A significant area of future research will be the systematic screening of this compound against a wide array of biological targets. This could uncover novel mechanisms of action and expand its potential therapeutic applications. High-throughput screening and chemoproteomics approaches could identify previously unknown protein interactions and signaling pathways affected by this compound. Such studies are essential for a comprehensive understanding of its biological activity.

Investigations into Synergistic Effects with Other Agents

Exploring the combination of this compound with other therapeutic agents could reveal synergistic or additive effects. This is a common strategy in drug development to enhance efficacy, reduce toxicity, and overcome drug resistance. Future studies could investigate its potential to sensitize cancer cells to chemotherapy or to act in concert with antimicrobial agents. The identification of effective combination therapies would significantly broaden its clinical utility.

Ix. Conclusion

Synthesis of Current Academic Understanding

The chemical compound 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one is primarily understood within the academic and research communities not as an end-product with defined biological effects, but as a versatile molecular scaffold for further chemical synthesis. biosynth.com Its core structure, 1,2,3,4-tetrahydroquinolin-2-one, is a significant heterocyclic motif that forms the basis for a wide array of biologically active molecules and approved pharmaceuticals. nih.govnih.gov The tetrahydroquinoline nucleus is a prevalent structure in numerous natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities. nih.govresearchgate.netnih.gov

The academic interest in this compound stems from its potential as a key intermediate or building block in medicinal chemistry and drug discovery. The structure combines the established tetrahydroquinolin-2-one core with a reactive primary amine via an ethoxy linker at the 6-position. This functional group offers a convenient point for chemical modification, allowing for the construction of more complex molecules and chemical libraries for biological screening. For instance, related quinolinone derivatives are known to act as phosphodiesterase III inhibitors and activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a protein relevant to cancer cell metabolism. fda.govnih.govnih.gov The presence of the aminoethoxy side chain provides a vector for developing analogues of existing drugs or entirely new classes of compounds.

While specific studies detailing the synthesis or biological profile of this compound are not prominent in the literature, extensive research exists on general and asymmetric synthetic routes to the tetrahydroquinoline core. nih.govorganic-chemistry.org These methodologies provide a solid foundation for the production of this and related compounds for research purposes. The current understanding is therefore centered on its potential utility, derived from its constituent chemical features, rather than on demonstrated biological or therapeutic applications.

Table 1: Summary of Key Information for this compound

| Attribute | Description | Source(s) |

| Molecular Formula | C₁₁H₁₄N₂O₂ | biosynth.com |

| Molecular Weight | 206.24 g/mol | biosynth.com |

| CAS Number | 698338-33-9 | biosynth.com |

| Core Structure | 1,2,3,4-Tetrahydroquinolin-2-one | nih.govnih.gov |

| Key Functional Group | Primary amine on an ethoxy side chain | biosynth.com |

| Primary Role | Versatile small molecule scaffold; research chemical | biosynth.com |

| Potential Application | Intermediate in medicinal chemistry and drug discovery | researchgate.netnih.gov |

Outlook for Future Academic Exploration of this compound

The future research trajectory for this compound is projected to move from its current status as a chemical intermediate toward a more thorough characterization of its own potential and its utility in creating novel bioactive agents. Several avenues for future academic exploration are apparent.

First, there is a need for the development and publication of optimized, scalable, and cost-effective synthetic routes specifically for this compound. While general methods for tetrahydroquinolines exist, dedicated studies would facilitate its broader availability for research. organic-chemistry.org

Second, a comprehensive biological screening of the compound is a critical next step. In vitro and in silico studies could be employed to investigate its interaction with a wide range of biological targets, such as enzymes, receptors, and ion channels. Given that structurally related quinolinone derivatives exhibit activities like phosphodiesterase inhibition, this would be a logical starting point for investigation. nih.govdrugbank.com

Third, the compound serves as an ideal starting point for structure-activity relationship (SAR) studies. Future research should focus on the systematic chemical modification of the molecule at its primary amine and on the quinolinone ring. This would involve creating a library of derivatives to probe how structural changes affect biological activity, selectivity, and pharmacokinetic properties. Such studies could lead to the identification of new lead compounds for various therapeutic areas.

Finally, detailed characterization of its physicochemical properties, including solubility, stability, and metabolic profile, would be essential. This data is fundamental for assessing its potential as a scaffold in the development of new therapeutic agents. Future exploration should aim to build a complete profile of the molecule, transforming it from a catalogue chemical into a well-understood tool for advancing medicinal chemistry.

Q & A

Q. What synthetic strategies are employed to introduce the 2-aminoethoxy substituent in 6-(2-aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one?

The 2-aminoethoxy group is typically introduced via alkylation or nucleophilic substitution. For example, intermediates like 6-nitro-3,4-dihydroquinolin-2(1H)-one are first synthesized, followed by catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine. Subsequent alkylation with 2-chloroethylamine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile/water) yields the aminoethoxy substituent . Purification often involves flash column chromatography using gradients of methanol/dichloromethane.

Q. How is the compound characterized after synthesis?

Characterization relies on ¹H NMR , MS (ESI) , and elemental analysis. For instance, ¹H NMR in CDCl₃ reveals aromatic proton signals (δ 6.3–6.6 ppm), methylene groups adjacent to the carbonyl (δ 2.5–3.5 ppm), and amine protons (broad singlets near δ 6.5 ppm). MS data (e.g., m/z 260.2 [M+1]) confirm molecular weight, while chromatographic purity is assessed via HPLC .

Q. What starting materials are commonly used in its synthesis?

Key precursors include:

- 3,4-Dihydroquinolin-2(1H)-one derivatives with nitro or halide groups at the 6-position.

- Alkylating agents like 2-(dimethylamino)ethyl chloride or 2-(1-methylpyrrolidin-2-yl)ethyl iodide.

- Reducing agents (e.g., LiAlH₄ for carbonyl reduction) and catalysts (Pd/C for nitro-to-amine conversion) .

Q. How are purification challenges addressed during synthesis?

Impurities from incomplete alkylation or side reactions are removed via flash chromatography (e.g., Biotage systems with silica gel and 5–10% MeOH/CH₂Cl₂ eluents). For polar intermediates, trituration with ether or recrystallization from ethanol is effective. Yields range from 43% to 90%, depending on substituent steric effects .

Q. What solvents and reaction conditions optimize yield?

- Reduction steps : Ethanol or THF with H₂/Pd(C) at 25–60°C for 12–24 hours.

- Alkylation : Acetonitrile/water mixtures with K₂CO₃ at 60°C for 16 hours.

- Cyclization : Reflux in ethanol or dichloromethane with SOCl₂ .

Advanced Research Questions

Q. How can reaction yields be improved when steric hindrance limits aminoethoxy group incorporation?

- Use bulky amine-protecting groups (e.g., Boc) to mitigate steric effects during alkylation.

- Employ microwave-assisted synthesis to accelerate reaction kinetics.

- Optimize solvent polarity: DMF enhances solubility of hindered intermediates, while KI acts as a catalyst in SN2 reactions .

Q. What analytical methods resolve discrepancies in ¹H NMR data for regioisomeric byproducts?

- 2D NMR (COSY, HSQC) : Differentiates overlapping proton signals (e.g., δ 3.0–3.5 ppm methylene groups).

- LC-MS/MS : Identifies regioisomers via fragmentation patterns (e.g., m/z 147 vs. m/z 193 fragments) .

- Chiral SFC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IG-3) .

Q. How do electronic effects of substituents influence the compound’s reactivity in further derivatization?

- Electron-withdrawing groups (e.g., fluoro at the 8-position) deactivate the quinolinone ring, slowing electrophilic substitution.

- Aminoethoxy groups enhance nucleophilicity at the 6-position, facilitating reactions with thiophene-2-carboximidothioate to form imidamide derivatives (56–69% yields) .

Q. What strategies mitigate racemization during chiral center formation?

- Use asymmetric catalysis : Chiral ligands like BINAP in Pd-catalyzed hydrogenations.

- Low-temperature reactions (−20°C) reduce epimerization during acylations.

- SFC chiral separation resolves racemic mixtures post-synthesis (e.g., 52% yield for enantiopure compounds) .

Q. How can computational modeling guide SAR studies for biological activity optimization?

- Docking studies (AutoDock Vina) predict binding affinities to targets like acetylcholinesterase.

- DFT calculations (Gaussian 16) analyze electron density maps to prioritize substituents with favorable H-bonding or π-π interactions .

Notes

- All methodologies are extrapolated from structurally analogous compounds in peer-reviewed studies.

- Contradictions in yields (e.g., 6% vs. 69% for imidamide derivatives) highlight the need for substituent-specific optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。